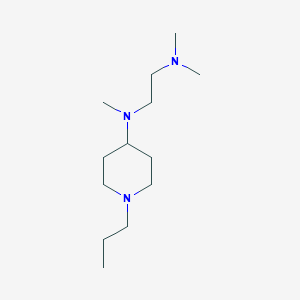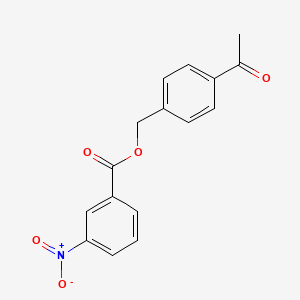![molecular formula C12H19N5O2S2 B5880674 4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5880674.png)
4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)benzenesulfonamide, commonly known as PMSF, is a chemical compound that is widely used in scientific research. It is a serine protease inhibitor that is commonly used to inhibit the activity of proteases in biological samples.
Wirkmechanismus
PMSF inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which prevents the protease from cleaving its substrate. PMSF is specific for serine proteases and does not inhibit other types of proteases such as metalloproteases or cysteine proteases.
Biochemical and Physiological Effects:
PMSF has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of proteases involved in blood coagulation, fibrinolysis, and complement activation. PMSF has also been shown to inhibit the activity of proteases involved in the degradation of extracellular matrix proteins, which may be important in the development of certain diseases such as cancer and arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
PMSF is a widely used serine protease inhibitor that is relatively inexpensive and easy to use. It is stable in solution and can be added directly to protein extraction buffers or other biological samples. However, PMSF has some limitations. It is not effective against all types of proteases and may not be suitable for all experiments. In addition, PMSF is sensitive to hydrolysis and must be stored at low temperatures to prevent degradation.
Zukünftige Richtungen
There are several future directions for the use of PMSF in scientific research. One area of interest is the development of new protease inhibitors that are more selective and effective than PMSF. Another area of interest is the use of PMSF in the study of proteases involved in disease processes such as cancer and inflammation. Finally, the development of new methods for the synthesis of PMSF and other protease inhibitors may lead to more efficient and cost-effective production methods.
Synthesemethoden
PMSF can be synthesized by the reaction of p-toluenesulfonyl chloride with 4-aminobenzenethiol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 4-methylpiperazine and carbon disulfide to yield PMSF. The synthesis of PMSF is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
PMSF is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit the activity of proteases in biological samples such as cell lysates, tissue homogenates, and blood plasma. PMSF is also used to inhibit the activity of proteases during protein purification and is often included in protein extraction buffers to prevent protein degradation.
Eigenschaften
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S2/c1-16-6-8-17(9-7-16)15-12(20)14-10-2-4-11(5-3-10)21(13,18)19/h2-5H,6-9H2,1H3,(H2,13,18,19)(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPLIZHQOIGRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(4-Methylpiperazin-1-YL)amino]carbonothioyl}amino)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)


![N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)
![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5880625.png)

![5-(acetyloxy)-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5880634.png)
![1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5880641.png)
![N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5880655.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)


![N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5880696.png)